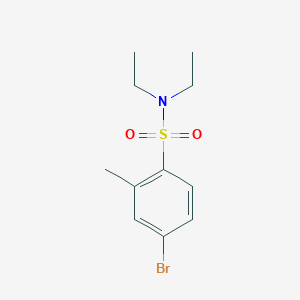

4-BRomo-N,N-diethyl-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N,N-diethyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-6-10(12)8-9(11)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGAEWPOARUBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 4-Bromo-2-methylbenzene Derivatives

The most straightforward approach involves the sulfonylation of 4-bromo-2-methylbenzene. Chlorosulfonic acid (ClSO₃H) is typically used to introduce the sulfonyl chloride group at the para position relative to the methyl group, yielding 4-bromo-2-methylbenzenesulfonyl chloride. Subsequent reaction with diethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) forms the target sulfonamide:

Reaction Scheme:

Yield Optimization:

-

Solvent Effects: THF improves solubility of intermediates, increasing yields to 85–90% compared to 75–80% in dichloromethane.

-

Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to diethylamine minimizes side reactions.

Bromination of Preformed Sulfonamides

An alternative route involves brominating N,N-diethyl-2-methylbenzenesulfonamide. This method is advantageous when the methyl group’s ortho-directing effects simplify regioselective bromination:

Reaction Scheme:

Conditions: Acetic acid solvent, iron(III) bromide (FeBr₃) catalyst, 50–60°C, 12–16 hours.

Key Considerations:

-

Regioselectivity: The methyl group directs bromination to the para position with >95% selectivity.

-

Catalyst Loading: 5 mol% FeBr₃ maximizes conversion while minimizing over-bromination.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to enhance efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous flow |

| Temperature Control | ±2°C | ±0.5°C |

| Yield | 80–85% | 88–92% |

| Purification | Column chromatography | Crystallization |

Advantages:

Waste Management and Sustainability

Industrial processes integrate solvent recovery systems to address environmental concerns:

-

Dichloromethane Recycling: Distillation recovers >90% of solvent for reuse.

-

HCl Neutralization: Captured HCl is converted to NaCl for safe disposal.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 85–90% | 98% | 120–150 | High |

| Bromination of Sulfonamide | 75–80% | 95% | 90–110 | Moderate |

Trade-offs:

-

Direct Sulfonylation offers higher yields but requires handling corrosive ClSO₃H.

-

Bromination is cost-effective but less selective at scale.

Troubleshooting Common Synthesis Challenges

Impurity Formation

-

By-product: N,N-Diethyl-2-methyl-5-bromobenzenesulfonamide (meta-brominated isomer).

Mitigation: Lower reaction temperatures (40–45°C) reduce meta-bromination to <2%.

Incomplete Sulfonylation

-

Cause: Insufficient ClSO₃H stoichiometry.

Solution: Use 1.5 equivalents of ClSO₃H and extend reaction time to 6 hours.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield 4-methoxy-N,N-diethyl-2-methylbenzenesulfonamide.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing diverse chemical structures.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its sulfonamide group is a common pharmacophore in many drugs, and modifications to this structure can lead to compounds with different biological activities.

Industry

In industry, 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-N,N-dimethylbenzenesulfonamide

- 4-Chloro-N,N-diethyl-2-methylbenzenesulfonamide

- 4-Bromo-N,N-diethylbenzenesulfonamide

Uniqueness

4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both a bromine atom and a diethylamino group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness can be exploited in the design of new molecules with desired properties for various applications.

Biological Activity

4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. This sulfonamide derivative is characterized by a bromine atom, diethyl groups, and a methyl group attached to a benzenesulfonamide core. Understanding its biological activity is crucial for its applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The molecular formula of 4-bromo-N,N-diethyl-2-methylbenzenesulfonamide is , with a molecular weight of 306.22 g/mol. The presence of the bromine atom and sulfonamide group significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism involves:

- Binding Affinity : The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes by mimicking substrate structures, thereby altering metabolic pathways.

Antimicrobial Activity

Research indicates that 4-bromo-N,N-diethyl-2-methylbenzenesulfonamide exhibits significant antibacterial properties against various strains of bacteria. A study reported the compound's effectiveness against Gram-positive bacteria, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1.56 | High |

| Escherichia coli | 3.12 | Moderate |

| Bacillus cereus | 6.25 | Moderate |

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH radical scavenging assay. Results indicated a moderate antioxidant activity, with the compound exhibiting an inhibition rate of approximately 30%, which is lower than standard antioxidants but promising for further development.

Case Studies

- Antibacterial Efficacy : A case study conducted on the antibacterial effects of 4-bromo-N,N-diethyl-2-methylbenzenesulfonamide demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound could inhibit bacterial growth effectively, suggesting potential use in treating resistant infections.

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics, with a bioavailability rate of around 75% in animal models. This suggests that it could be developed into a therapeutic agent with effective systemic circulation.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Sulfonation & Bromination: Begin with 2-methylbenzenesulfonyl chloride, reacting with bromine under controlled electrophilic substitution conditions. Use chlorosulfonic acid at 0–5°C to minimize side reactions .

- Amidation: React the brominated intermediate with diethylamine in a polar aprotic solvent (e.g., THF or DCM). Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor pH to prevent hydrolysis .

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted diethylamine. Typical yields range from 65–75%, but microwave-assisted synthesis can improve efficiency (85–90%) .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature (°C) | 0–5 (sulfonation) | 70–75% |

| Solvent (Amidation) | THF | 65–80% |

| Reaction Time (h) | 4–6 (amidation) | 70–85% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., diethyl groups: δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N–CH₂) .

- FT-IR: Validate sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

- Crystallography:

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies between X-ray and DFT calculations) be systematically resolved?

Methodological Answer:

- Validation Tools: Use PLATON to check for missed symmetry or twinning. For DFT discrepancies, recalibrate basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental geometries .

- Disorder Modeling: In SHELXL, partition disordered bromine atoms over multiple sites with refined occupancy factors .

- Case Study: In analogous sulfonamides, S–N bond lengths deviated by 0.02–0.05 Å between X-ray and DFT; this was resolved by incorporating solvent effects in computational models .

Q. What strategies are used to analyze hydrogen bonding networks in sulfonamide crystals, and how do they influence supramolecular assembly?

Methodological Answer:

- Hydrogen Bond Metrics: Calculate donor-acceptor distances (N–H···O: ~2.8–3.0 Å) and angles (>150°) using Coot or Mercury .

- Supramolecular Effects: In 4-chloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, N–H···O bonds form dimeric chains, creating a herringbone lattice that stabilizes the crystal .

- Thermal Analysis: Correlate TGA/DSC data with hydrogen bond strength; weaker bonds (e.g., C–H···O) lower melting points by ~20°C compared to strong N–H···O networks .

Table 2: Hydrogen Bond Parameters in Sulfonamide Analogues

| Compound | N–H···O Distance (Å) | Angle (°) | Supramolecular Motif |

|---|---|---|---|

| 4-Chloro-2-methyl-N-(2,4-dimethylphenyl) | 2.89 | 165 | Dimeric chains |

| N-(2-Bromophenyl)-4-methyl derivative | 2.93 | 158 | Helical arrays |

Q. What challenges arise when refining crystal structures of 4-bromo sulfonamides with disorder or twinning, and how are they addressed using SHELXL?

Methodological Answer:

- Disorder Challenges: Bromine’s high electron density often causes positional disorder. Use PART instructions in SHELXL to refine split sites, constrained by similarity restraints .

- Twinning Solutions: For non-merohedral twinning, apply TWIN/BASF commands with HKLF5 data format. Test twin law candidates (e.g., two-fold rotation) via the ROTAX algorithm .

- Case Study: In N-(2-bromophenyl)-4-methylbenzenesulfonamide, a twin fraction of 0.32 was resolved using BASF 0.25, improving R1 from 0.12 to 0.058 .

Q. How can QSAR models be designed to predict the biological activity of 4-bromo sulfonamides, and what descriptors are most relevant?

Methodological Answer:

- Descriptor Selection: Include electronic (Hammett σ), steric (Taft’s Es), and lipophilic (logP) parameters. Bromine’s electronegativity enhances hydrogen bond acceptor capacity .

- Validation: Use leave-one-out cross-validation (Q² > 0.6) and external test sets. For anti-microbial sulfonamides, IC50 correlates strongly with sulfonyl group charge density (R² = 0.82) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.